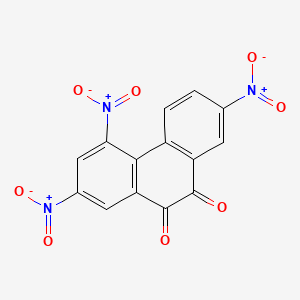

9,10-Phenanthrenedione, 2,4,7-trinitro-

Description

Significance and Research Interest in the Phenanthrenedione Class

Phenanthrenedione, also known as phenanthrene-9,10-dione, belongs to the quinone class of compounds, which are characterized by a six-membered ring system with two carbonyl groups. rsc.orgwikipedia.org These compounds are notable for their oxidizing properties. rsc.org Phenanthrenequinone (B147406) itself is an orange, water-insoluble solid derived from the polycyclic aromatic hydrocarbon phenanthrene (B1679779). wikipedia.org

The research interest in the phenanthrenedione class stems from their versatile applications. For example, 9,10-phenanthrenedione is used as an artificial mediator for electron transfer in biochemical reactions, serving as a better electron acceptor than the natural coenzyme NAD+. wikipedia.org The core structure of phenanthrenedione can be chemically modified, such as through halogenation or the introduction of other functional groups, to create a variety of derivatives with specific properties for further research and application. chemicalbook.comorgsyn.org

Table 1: Properties of 9,10-Phenanthrenedione

| Property | Value |

|---|---|

| Chemical Formula | C₁₄H₈O₂ |

| Molar Mass | 208.216 g·mol⁻¹ |

| Appearance | Orange solid |

| Melting Point | 209 °C |

| Boiling Point | 360 °C |

| Solubility in water | Slightly soluble (7.5 mg L⁻¹) |

Data sourced from PubChem and Wikipedia. wikipedia.orgnih.gov

Role of Nitration in Modulating Aromatic Quinone Properties

Nitration is a fundamental chemical process for introducing a nitro group (—NO₂) into an organic compound. wikipedia.org In aromatic chemistry, this is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly reactive nitronium ion (NO₂⁺). wikipedia.orglibretexts.org

The introduction of nitro groups, which are strongly electron-withdrawing, significantly modulates the chemical and electronic properties of aromatic quinones. This modification has several important consequences:

Increased Electron Affinity : The presence of nitro groups enhances the electron-acceptor strength of the quinone system. This is evident in studies comparing 2,4,7-trinitro-9,10-phenanthrenedione with its dinitro counterparts, where the trinitro compound shows the highest electron affinity. researchgate.net

Ring Deactivation : Nitro groups deactivate the aromatic ring towards further electrophilic substitution, making subsequent reactions more challenging. wikipedia.org

Formation of Intermediates : Nitrated aromatic compounds are crucial intermediates in industrial synthesis, particularly for the production of aromatic amines, which are derived from the reduction of nitro compounds. wikipedia.orgbyjus.com

The degree of nitration can be controlled to produce compounds with varying numbers of nitro groups, as seen in the selective trinitration or tetranitration of fluorenone. wikipedia.org

Overview of Prior Research Trajectories for Related Nitro-Phenanthrenediones

Research into nitro-phenanthrenediones has explored the synthesis, reactivity, and properties of various isomers. The direct nitration of 9,10-phenanthrenequinone is a common method to synthesize dinitro derivatives like 2,7-dinitro-9,10-phenanthrenequinone.

Comparative studies have been conducted to understand the influence of the number and position of nitro groups on the molecule's properties. A study ranked the electron-acceptor strengths of several nitrated phenanthrenequinones, establishing the following order: 2,4,7-trinitro- > 3,6-dinitro- > 2,7-dinitro- > 2,5-dinitrophenanthrenequinone. researchgate.net This was determined through charge-transfer spectra and half-wave reduction potentials. researchgate.net

The synthesis of previously unknown derivatives has also been a focus. For example, 1,3,6-trinitro- and 1,8-dinitro-9,10-phenanthrenequinones were synthesized through the nitration of 9,10-sulfuryldioxyphenanthrene followed by the decomposition of the resulting cyclic sulfates. researchgate.net Further functionalization of these nitrated cores, such as through bromination, has also been investigated. For instance, the bromination of 2,7-dinitro-9,10-phenanthrenequinone yields 4-bromo-2,7-dinitro-9,10-phenanthrenequinone.

Table 2: Comparison of Electron-Acceptor Strengths of Nitro-Phenanthrenediones

| Compound | Number of Nitro Groups | Relative Electron-Acceptor Strength |

|---|---|---|

| 2,4,7-Trinitro-9,10-phenanthrenedione | 3 | Highest |

| 3,6-Dinitro-9,10-phenanthrenedione | 2 | High |

| 2,7-Dinitro-9,10-phenanthrenedione | 2 | Medium |

| 2,5-Dinitro-9,10-phenanthrenedione | 2 | Lower |

Based on findings from comparative studies. researchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

47430-58-0 |

|---|---|

Molecular Formula |

C14H5N3O8 |

Molecular Weight |

343.20 g/mol |

IUPAC Name |

2,4,7-trinitrophenanthrene-9,10-dione |

InChI |

InChI=1S/C14H5N3O8/c18-13-9-3-6(15(20)21)1-2-8(9)12-10(14(13)19)4-7(16(22)23)5-11(12)17(24)25/h1-5H |

InChI Key |

RBFUXCYPJKXNMP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2,4,7 Trinitro 9,10 Phenanthrenedione and Its Derivatives

Established Synthetic Routes to Trinitro-Phenanthrenedione Derivatives

The introduction of multiple nitro groups onto the phenanthrenequinone (B147406) scaffold is a challenging synthetic endeavor that requires carefully controlled reaction conditions. Researchers have explored various methods, including indirect approaches involving precursor molecules and direct nitration.

An indirect yet effective method for synthesizing trinitrated phenanthrenedione derivatives involves the nitration of a precursor followed by a decomposition step. One such documented approach utilizes 9,10-sulfonyldioxyphenanthrene. The nitration of this compound, followed by the decomposition of the resulting cyclic sulfate (B86663) intermediates, has been successfully employed to produce specific isomers of trinitro-9,10-phenanthrenedione. researchgate.net

For instance, the synthesis of 1,3,6-trinitro-9,10-phenanthrenequinone was achieved through the nitration and subsequent decomposition of 9,10-sulfonyldioxyphenanthrene in concentrated nitric acid. researchgate.net This method provides a pathway to specific isomers that may not be easily accessible through direct nitration of the parent phenanthrenequinone.

Table 1: Synthesis of Trinitro-Phenanthrenedione Isomers

| Starting Material | Reagents | Product | Reference |

|---|

The nitration of aromatic compounds is a cornerstone of organic synthesis, typically proceeding through an electrophilic aromatic substitution mechanism. masterorganicchemistry.comyoutube.com The process is generally initiated by combining a strong acid, such as sulfuric acid (H₂SO₄), with nitric acid (HNO₃) to generate the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comyoutube.com The aromatic ring, acting as a nucleophile, attacks the nitronium ion, forming a carbocation intermediate known as a sigma complex or arenium ion. youtube.com Aromaticity is subsequently restored by the loss of a proton from the ring. youtube.com

For polycyclic aromatic hydrocarbons (PAHs) like phenanthrene (B1679779), the mechanism can be more complex. An alternative electron-transfer (ET) mechanism has been proposed, particularly for PAHs that are more easily ionized. documentsdelivered.com In this model, the reaction is initiated by the transfer of an electron from the aromatic compound to the nitrating species, forming a radical cation. This intermediate then reacts further to yield the final nitroaromatic product. documentsdelivered.com The operative mechanism, whether direct electrophilic attack or electron transfer, is influenced by the specific structure of the PAH and the reaction conditions. documentsdelivered.com

Targeted Chemical Transformations and Derivatization Strategies

The 1,2-dicarbonyl motif within the 2,4,7-trinitro-9,10-phenanthrenedione structure makes it susceptible to a variety of chemical transformations, enabling the synthesis of novel derivatives and related scaffolds.

The benzilic acid rearrangement is a characteristic reaction of 1,2-diketones, leading to the formation of α-hydroxy carboxylic acids upon treatment with a base. In the case of cyclic diketones like phenanthrenediones, this reaction results in a ring contraction.

It has been demonstrated that 2,4,7-trinitro-9,10-phenanthrenequinone undergoes a benzilic acid-type rearrangement to form 2,4,7-trinitrofluorenone. researchgate.net This transformation is notably facilitated by heating the compound in a polar aprotic solvent in the presence of a metal salt, such as copper(I) chloride (CuCl). researchgate.net This reaction provides a direct synthetic route from the six-membered central ring of the phenanthrenedione scaffold to the five-membered ring of the fluorenone system.

Table 2: Benzilic Acid Rearrangement of 2,4,7-Trinitro-9,10-phenanthrenedione

| Substrate | Conditions | Product | Reaction Type | Reference |

|---|

Metal salts can interact with 2,4,7-trinitro-9,10-phenanthrenedione not only as catalysts for rearrangement but also as reagents that lead to reduction and complexation. A distinct reaction pathway occurs when 2,4,7-trinitro-9,10-phenanthrenequinone is treated with copper(I) chloride (CuCl) in an aqueous polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at room temperature. researchgate.net

Following acidification, this reaction does not produce the rearranged fluorenone but instead yields a stable, red complex of the reduced product, 2,4,7-trinitro-9,10-dihydroxyphenanthrene, which incorporates a solvent molecule. researchgate.net This demonstrates the dual role of metal salts in mediating either rearrangement or reduction, depending on the specific reaction conditions.

Halogenation provides a key method for further functionalizing the nitro-phenanthrenedione framework. Studies on the bromination of related dinitro-phenanthrenediones and trinitro-fluorenone derivatives have revealed specific substitution patterns.

The bromination of 2,7-dinitro-9,10-phenanthrenequinone using bromine in a mixture of concentrated sulfuric acid and acetic acid results in the formation of 4-bromo-2,7-dinitro-9,10-phenanthrenequinone. researchgate.net Under similar conditions, 2,5-dinitro-9,10-phenanthrenequinone is converted to 2-bromo-4,7-dinitro-9,10-phenanthrenequinone. researchgate.net Interestingly, it was noted that the presence of nitric acid was essential for these bromination reactions to proceed, suggesting a complex interplay between the nitrating and halogenating reagents. researchgate.net

Table 3: Bromination of Nitro-Phenanthrenedione and Fluorenone Derivatives

| Substrate | Reagents | Product | Reference |

|---|---|---|---|

| 2,7-Dinitro-9,10-phenanthrenequinone | Bromine, conc. H₂SO₄, Acetic Acid | 4-Bromo-2,7-dinitro-9,10-phenanthrenequinone | researchgate.net |

| 2,5-Dinitro-9,10-phenanthrenequinone | Bromine, conc. H₂SO₄, Acetic Acid | 2-Bromo-4,7-dinitro-9,10-phenanthrenequinone | researchgate.net |

Information Regarding 2,4,7-Trinitro-9,10-phenanthrenedione in Polymeric Material Synthesis is Not Available

Extensive research has been conducted to gather information on the synthetic methodologies and chemical transformations of 2,4,7-trinitro-9,10-phenanthrenedione for the synthesis of polymeric materials, specifically focusing on its derivatization into diamine monomers for poly(ether amide) synthesis. Despite a thorough search of available scientific literature, no specific data or research findings were found for the requested compound, 9,10-Phenanthrenedione, 2,4,7-trinitro-, or its derivatives in the context of polymer chemistry.

The investigation did not yield any established synthetic routes for the preparation of diamine monomers from a 2,4,7-trinitro-9,10-phenanthrenedione precursor. Consequently, there is no information on the subsequent use of such monomers in the synthesis of poly(ether amides).

While general methodologies for the synthesis of poly(ether amides) from various aromatic diamines are well-documented, the specific application of diamines derived from any substituted 9,10-phenanthrenequinone for this purpose could not be substantiated by the available literature. Research has been conducted on the synthesis of 2,7-diamino-9,10-phenanthrenequinone from a dinitro precursor; however, this falls outside the scope of the requested trinitro compound.

Therefore, the requested article section on the derivatization of 2,4,7-trinitro-9,10-phenanthrenedione for polymeric material synthesis cannot be provided due to the absence of relevant research data. No detailed research findings or data tables on this specific topic are available to be presented.

Advanced Electronic Structure and Theoretical Investigations of 2,4,7 Trinitro 9,10 Phenanthrenedione

Quantum Chemical Simulations of Molecular and Electronic Structure

Quantum chemical simulations are a cornerstone in the analysis of 2,4,7-trinitro-9,10-phenanthrenedione, offering a molecular-level understanding of its geometry and electronic characteristics. These methods are crucial for predicting the behavior of the molecule in various chemical environments.

Density Functional Theory (DFT) is a robust computational method used to predict the three-dimensional structure of molecules with high accuracy. For 2,4,7-trinitro-9,10-phenanthrenedione, DFT calculations are essential for determining the optimized molecular geometry, which is fundamental to understanding its reactivity and interactions.

Research, including X-ray diffraction analysis, has revealed that the phenanthrenequinone (B147406) core of this molecule is significantly distorted. researchgate.net This distortion is attributed to both steric hindrance from the bulky nitro groups and the powerful electron-withdrawing effects of the nitro (NO₂) and dione (B5365651) (C=O) functionalities. researchgate.net These groups alter the bond lengths and angles of the aromatic system from an ideal planar structure. The bond length distribution suggests that π-electron density is localized at the periphery of the phenanthrenequinone system. researchgate.net DFT calculations can precisely model these deviations, providing data on bond lengths, bond angles, and dihedral (torsion) angles that define the molecule's shape.

Table 1: Key Parameters in DFT Geometry Optimization

| Parameter | Description | Relevance to 2,4,7-Trinitro-9,10-phenanthrenedione |

| Bond Length | The equilibrium distance between the nuclei of two bonded atoms. | DFT can calculate the lengths of C-C, C=C, C=O, C-N, and N-O bonds, revealing the effects of electron withdrawal and steric strain. |

| Bond Angle | The angle formed between three connected atoms. | These angles define the geometry of the rings and the orientation of the substituent groups. |

| Dihedral Angle | The angle between two intersecting planes, used to describe the rotation around a bond. | Crucial for understanding the twist of the nitro groups relative to the plane of the aromatic rings. |

| Total Energy | The calculated total energy of the molecule in its optimized state. | The lowest energy conformation represents the most stable structure of the molecule. |

Frontier Molecular Orbital (FMO) theory is critical for explaining chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of a molecule's stability and its ability to participate in electronic transitions. schrodinger.com

Table 2: Significance of Frontier Molecular Orbitals

| Orbital/Concept | Description | Importance for 2,4,7-Trinitro-9,10-phenanthrenedione |

| HOMO | The outermost orbital containing electrons. It represents the ability to donate an electron. | The energy level of the HOMO is related to the ionization potential of the molecule. |

| LUMO | The innermost orbital without electrons. It represents the ability to accept an electron. | A low LUMO energy level signifies a high electron affinity, making the molecule a strong electron acceptor. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | A smaller gap suggests higher reactivity and the ability to absorb longer wavelengths of light. It is a key parameter in designing charge-transfer complexes. |

Electron affinity (EA) is the energy released when an electron is added to a neutral atom or molecule to form a negative ion. libretexts.org It is a direct measure of a substance's ability to accept an electron. For 2,4,7-trinitro-9,10-phenanthrenedione, a high electron affinity is expected due to the cumulative electron-withdrawing power of its functional groups. Theoretical calculations, often performed using DFT methods, can predict EA values. Studies have specifically focused on the electron affinities of dinitro- and trinitrophenanthrenequinones, confirming their status as potent polynuclear acceptors. acs.org A high EA is fundamental to the molecule's role in forming charge-transfer complexes, where it readily accepts electron density from a donor molecule. mdpi.com

DFT calculations can generate maps of electron density and perform population analyses (such as Mulliken charge analysis) to quantify the partial charge on each atom in the molecule. karazin.uanih.gov For 2,4,7-trinitro-9,10-phenanthrenedione, these simulations invariably show a significant polarization of charge. A high degree of negative charge is localized on the oxygen atoms of the dione and nitro groups, and on the nitrogen atoms, while the carbon atoms of the aromatic rings carry a partial positive charge. This charge distribution is a direct result of the potent inductive and resonance effects of the electron-withdrawing substituents. Structural studies have also pointed to a localization of p-electrons at the molecule's periphery. researchgate.net

Computational Modeling of Intermolecular Interactions

2,4,7-Trinitro-9,10-phenanthrenedione is well-known for its ability to form charge-transfer (CT) complexes with electron-donor molecules. researchgate.net Computational modeling is an invaluable tool for studying the non-covalent interactions that govern the formation and structure of these complexes. researchgate.net

Theoretical studies on CT complexes involving this molecule, for example with phenanthrene (B1679779) or 9-methyl-9H-carbazole, use DFT to model the geometry of the interacting pair. researchgate.net These models show that the donor and acceptor molecules typically arrange themselves in parallel stacks to maximize π-π orbital overlap. Calculations can also quantify the degree of charge transfer from the donor's HOMO to the acceptor's LUMO and determine the binding energy of the complex. Furthermore, modeling can identify and characterize other stabilizing forces, such as weak C-H···O hydrogen bonds between the donor and the oxygen atoms of the acceptor molecule.

Prediction of Charge Transfer Complex Formation Energies

Theoretical calculations have been performed to predict the formation energies of charge-transfer complexes (CTCs) involving 2,4,7-trinitro-9,10-phenanthrenedione and various electron-donor molecules. researchgate.netrjonco.com These studies, conducted within the framework of density functional theory, provide critical insights into the stability of such complexes. researchgate.net

The stability and association energy of these CTCs are governed by the energy difference between the highest occupied molecular orbital (HOMO) of the donor molecule and the lowest unoccupied molecular orbital (LUMO) of the acceptor, 2,4,7-trinitro-9,10-phenanthrenedione. mdpi.com The formation energy is influenced by several factors, including the size of the donor's π-conjugated system and the presence of heteroatoms. mdpi.com For instance, in studies of the related isomer 1,3,6-trinitro-9,10-phenanthrenedione, it was found that electron-donor properties strengthen as the number of aromatic rings in the donor molecule increases. mdpi.com This principle suggests that 2,4,7-trinitro-9,10-phenanthrenedione would form progressively more stable complexes with donors from the series benzene (B151609), naphthalene, anthracene (B1667546), and pentacene. mdpi.com

Simulation of Donor-Acceptor Plane Distances in Complexes

X-ray diffraction analysis and quantum-chemical simulations have been used to determine the precise geometry of CTCs containing 2,4,7-trinitro-9,10-phenanthrenedione. A key parameter in these structures is the average distance between the planes of the donor and acceptor molecules, which is indicative of the strength of the π-π stacking interaction. researchgate.netrjonco.com

In the crystalline structure of the complex formed between 2,4,7-trinitro-9,10-phenanthrenedione and the donor 9-methyl-9H-carbazole, the donor and acceptor molecules arrange in parallel stacks. researchgate.netrjonco.com These stacks are of a mixed type, with an alternating {-D-A-D-A-}∞ pattern. researchgate.netrjonco.com The average interplanar distances within these stacks have been determined to be 3.29 Å and 3.35 Å. researchgate.netrjonco.com These short distances are characteristic of significant π-π overlap and charge-transfer interactions.

| Donor Compound | Stacking Type | Average Interplanar Distance (Å) | Reference |

|---|---|---|---|

| 9-methyl-9H-carbazole | {-D-A-D-A-}∞ | 3.29 and 3.35 | researchgate.netrjonco.com |

Theoretical Studies on Charge Transfer Amounts

Quantum-chemical calculations have been employed to quantify the degree of electron charge transfer from the donor to the 2,4,7-trinitro-9,10-phenanthrenedione acceptor molecule in the ground state of their complexes. researchgate.netrjonco.com This value is a direct measure of the strength of the donor-acceptor interaction.

While specific numerical values for the charge transfer in 2,4,7-trinitro-9,10-phenanthrenedione complexes are detailed in specialized literature, studies on the analogous 1,3,6-trinitro isomer provide insight into the expected magnitudes. For complexes of 1,3,6-trinitro-9,10-phenanthrenedione with potent donors like dibenzotetrathiafulvalene, pentacene, and tetrathiafulvalene, the ground-state charge transfer has been calculated to be in the range of 0.134 to 0.240 e⁻. mdpi.combohrium.com It is anticipated that complexes of 2,4,7-trinitro-9,10-phenanthrenedione exhibit comparable degrees of charge transfer, classifying them as neutral or mixed-valence CT solids. mdpi.com

Investigations into Excited State Dynamics

The behavior of 2,4,7-trinitro-9,10-phenanthrenedione and its charge-transfer complexes upon electronic excitation is a key area of investigation, revealing pathways for energy dissipation and charge separation. Nitrated aromatic molecules are known to possess unique photoinduced channels, including extremely rapid (sub-picosecond) intersystem crossing between singlet and triplet electronic states, driven by strong spin-orbit coupling. rsc.org

Theoretical studies on the excited states of CTCs involving the related 1,3,6-trinitro-9,10-phenanthrenedione acceptor show a dramatic increase in charge transfer upon photoexcitation. mdpi.com In the first excited state, the amount of charge transfer (q*NPA) approaches a full elementary charge (between 0.967 and 1.089 e⁻). mdpi.com This indicates that electronic transitions are primarily associated with the transfer of an electron from the donor to the acceptor, forming what is effectively a [Donor+-Acceptor−] radical ion pair. mdpi.com The dynamics of these excited charge-transfer states, including their formation, relaxation, and decay, are critical to the potential application of these materials in optoelectronic devices. rsc.org The torsional motions of the nitro groups relative to the phenanthrenequinone core are also believed to play a significant role in the conversion between electronic states. rsc.org

Complex Formation and Intermolecular Interactions of 2,4,7 Trinitro 9,10 Phenanthrenedione

Formation and Characterization of Charge Transfer Complexes (CTCs)

2,4,7-Trinitro-9,10-phenanthrenedione readily forms CTCs with various electron-donating aromatic compounds. The formation of these complexes is characterized by a transfer of electron density from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor.

Interactions with Aromatic π-Electron Donors (e.g., anthracene (B1667546), phenanthrene (B1679779), 9-methyl-9H-carbazole)

The interaction of 2,4,7-trinitro-9,10-phenanthrenedione with aromatic π-electron donors such as anthracene, phenanthrene, and 9-methyl-9H-carbazole results in the formation of stable CTCs. researchgate.net Quantum-chemical calculations and X-ray diffraction studies have been employed to elucidate the structure and properties of these complexes. researchgate.netrawdatalibrary.net For instance, the complex with 9-methyl-9H-carbazole has been characterized through quantum chemical simulation and X-ray diffraction, revealing the nature of the intermolecular interactions. researchgate.net Similarly, the formation of a 1:1 complex with anthracene has been confirmed through single-crystal X-ray diffraction. rawdatalibrary.net The acceptor properties of phenanthrenequinone (B147406) derivatives, including the 2,4,7-trinitro variant, increase with the number of nitro groups, influencing the strength of the charge transfer interaction. rawdatalibrary.net

Stoichiometry and Crystallization of Donor-Acceptor Complexes

The donor-acceptor complexes of 2,4,7-trinitro-9,10-phenanthrenedione with anthracene, phenanthrene, and 9-methyl-9H-carbazole have been found to crystallize in a 1:1 stoichiometric ratio. researchgate.netrawdatalibrary.net The crystallization of these complexes, often achieved through slow evaporation of a solution containing equimolar amounts of the donor and acceptor, yields single crystals suitable for X-ray diffraction analysis. This analysis has been crucial in determining the precise arrangement of the constituent molecules in the solid state.

Mixed-Type Stack Formation in Crystalline Charge Transfer Complexes

A characteristic feature of the crystalline structure of these CTCs is the formation of mixed-type stacks. researchgate.netrawdatalibrary.net In these arrangements, the donor (D) and acceptor (A) molecules alternate along a crystallographic axis, forming infinite columns with a {-D-A-D-A-}∞ pattern. researchgate.net This alternating arrangement maximizes the interaction between the electron-rich donor and the electron-poor acceptor molecules.

For the complex with 9-methyl-9H-carbazole, the donor and acceptor molecules form parallel stacks with average interplanar distances of 3.29 Å and 3.35 Å. researchgate.net The 1:1 complex with anthracene also exhibits a mixed-type packing with an average interplanar distance of 3.35 Å and a shortest carbon-carbon distance of 3.234(2) Å. rawdatalibrary.net

| Donor Molecule | Stoichiometry (Acceptor:Donor) | Stacking Type | Average Interplanar Distance (Å) | Shortest C-C Distance (Å) |

| 9-methyl-9H-carbazole | 1:1 | {-D-A-D-A-}∞ | 3.29 and 3.35 | Not Reported |

| Anthracene | 1:1 | Mixed-Type | 3.35 | 3.234(2) |

| Phenanthrene | 1:1 | Not Reported | Not Reported | Not Reported |

Analysis of Non-Covalent Interactions within Supramolecular Assemblies

The stability and structure of the supramolecular assemblies of 2,4,7-trinitro-9,10-phenanthrenedione are dictated by a network of non-covalent interactions.

Intermolecular Hydrogen Bonding Networks

While 2,4,7-trinitro-9,10-phenanthrenedione itself lacks strong hydrogen bond donors, weak intermolecular C-H···O hydrogen bonds play a significant role in stabilizing the crystal lattice. These interactions occur between the hydrogen atoms of the aromatic rings of the donor and the oxygen atoms of the nitro and carbonyl groups of the acceptor molecule.

In the complex with 9-methyl-9H-carbazole, each acceptor molecule is involved in the formation of intermolecular C-H···O hydrogen bonds with lengths ranging from 2.42 to 2.69 Å. researchgate.net Similarly, the complex with anthracene features intermolecular C-H···O hydrogen bonds in the range of 2.50 to 2.69 Å. rawdatalibrary.net

| Donor Molecule | Hydrogen Bond Type | Bond Length (Å) |

| 9-methyl-9H-carbazole | C-H···O | 2.42 - 2.69 |

| Anthracene | C-H···O | 2.50 - 2.69 |

| Phenanthrene | Not Reported | Not Reported |

Influence of Electron-Accepting Capabilities on Complex Stability and Charge Transfer

The ability of 2,4,7-trinitro-9,10-phenanthrenedione to form stable charge-transfer (CT) complexes is intrinsically linked to its potent electron-accepting character. This characteristic arises from the presence of three strongly electron-withdrawing nitro (-NO₂) groups attached to the phenanthrenequinone framework. These groups significantly lower the energy of the lowest unoccupied molecular orbital (LUMO) of the molecule, making it an effective electron acceptor.

When 2,4,7-trinitro-9,10-phenanthrenedione interacts with an electron-donating molecule, a CT complex is formed. In this complex, electron density is transferred from the highest occupied molecular orbital (HOMO) of the donor to the LUMO of the acceptor. The stability of these complexes is a direct consequence of the extent of this charge transfer.

Quantum-chemical calculations have been employed to quantify the properties of these charge-transfer complexes. For instance, in the complex formed with 9-methyl-9H-carbazole, the significant charge transfer from the donor to the acceptor molecule underscores the strong electron-accepting nature of 2,4,7-trinitro-9,10-phenanthrenedione. rjonco.comresearchgate.net The stability of such complexes is further evidenced by their formation energies and the close proximity of the donor and acceptor planes within the crystal structure. rjonco.comresearchgate.net

Research Findings on Charge-Transfer Complexes

Detailed studies on the charge-transfer complexes of 2,4,7-trinitro-9,10-phenanthrenedione with various electron donors have provided valuable insights into their structure and the nature of the intermolecular interactions. X-ray diffraction analysis of the complex with 9-methyl-9H-carbazole revealed that the donor and acceptor molecules arrange in parallel stacks, a common feature in such complexes. rjonco.comresearchgate.net

The following tables summarize key parameters obtained from quantum-chemical calculations and X-ray diffraction studies for charge-transfer complexes of 2,4,7-trinitro-9,10-phenanthrenedione with different electron donors.

| Electron Donor | Formation Energy (kJ/mol) | Charge Transfer (e) | Data Source |

|---|---|---|---|

| Anthracene | Data Not Available in Provided Sources | 0.034 - 0.091 | rawdatalibrary.net |

| 9-methyl-9H-carbazole | Data Not Available in Provided Sources | Data Not Available in Provided Sources | rjonco.com |

| Electron Donor | Average Interplanar Distance (Å) | C-H···O Hydrogen Bond Range (Å) | Data Source |

|---|---|---|---|

| Anthracene | 3.35 | 2.50 - 2.69 | rawdatalibrary.net |

| 9-methyl-9H-carbazole | 3.29 and 3.35 | 2.42 - 2.69 | rjonco.comresearchgate.net |

Sophisticated Spectroscopic and Structural Elucidation Techniques for 2,4,7 Trinitro 9,10 Phenanthrenedione

X-ray Diffraction Analysis for Crystal and Molecular Structure Determination

X-ray diffraction stands as the definitive method for determining the atomic and molecular structure of crystalline solids. Through the analysis of the diffraction patterns of X-rays passing through a single crystal, a precise three-dimensional model of the electron density can be constructed, revealing bond lengths, bond angles, and intermolecular interactions.

Solvates are crystalline compounds that incorporate molecules of the crystallization solvent into their lattice structure. The study of solvates is crucial as the included solvent can influence the molecular packing and conformation of the primary compound.

An X-ray diffraction analysis has successfully established the crystal and molecular structure of the benzene (B151609) solvate of 2,4,7-trinitro-9,10-phenanthrenedione. This analysis revealed that the distribution of bond lengths within the trinitrophenanthrenequinone molecule indicates a localization of π-electrons at the periphery of the phenanthrenequinone (B147406) system. Furthermore, the molecule exhibits significant distortion from planarity, a consequence of both steric hindrance and electronic effects imposed by the bulky and strongly electron-withdrawing nitro groups.

2,4,7-Trinitro-9,10-phenanthrenedione, being a strong electron acceptor due to its three nitro groups, readily forms charge-transfer (CT) complexes with various electron-donating aromatic molecules (donors). In these complexes, a partial transfer of electron density occurs from the donor's highest occupied molecular orbital (HOMO) to the acceptor's lowest unoccupied molecular orbital (LUMO). Single-crystal X-ray diffraction has been instrumental in elucidating the precise solid-state architecture of these complexes.

Complex with 9-methyl-9H-carbazole: The crystal structure of the 1:1 complex between 2,4,7-trinitro-9,10-phenanthrenedione and 9-methyl-9H-carbazole has been determined. In the crystal, the donor (9-methyl-9H-carbazole) and acceptor (2,4,7-trinitro-9,10-phenanthrenedione) molecules form parallel stacks of a mixed {-D-A-D-A-}∞ type. researchgate.net

Complex with Phenanthrene (B1679779): A 1:1 charge-transfer complex with phenanthrene has been synthesized and its crystal and molecular structure were determined by X-ray diffraction.

Complex with Anthracene (B1667546): The crystal structure of the 1:1 charge-transfer complex with anthracene has also been successfully elucidated using single-crystal X-ray diffraction. mdpi.com

The formation of these stacked structures is a hallmark of π-π charge-transfer complexes and is crucial for their unique electronic and optical properties.

| Donor Molecule | Stoichiometry (Acceptor:Donor) | Crystal System | Space Group | Stacking Type |

|---|---|---|---|---|

| 9-methyl-9H-carbazole | 1:1 | Data not specified | Data not specified | {-D-A-D-A-}∞ mixed |

| Phenanthrene | 1:1 | Data not specified | Data not specified | Data not specified |

| Anthracene | 1:1 | Data not specified | Data not specified | Data not specified |

A key parameter derived from the X-ray analysis of these charge-transfer complexes is the interplanar distance between the donor and acceptor molecules within the π-stacks. These distances are typically shorter than the standard van der Waals separation for aromatic rings (~3.5 Å), indicating a significant electronic interaction.

In the complex with 9-methyl-9H-carbazole, the donor and acceptor molecules form parallel stacks with average interplanar distances of 3.29 Å and 3.35 Å. researchgate.net Such short distances facilitate the orbital overlap necessary for charge transfer. The analysis also reveals specific intermolecular interactions, such as C-H···O hydrogen bonds, which further stabilize the crystal lattice. researchgate.net

Vibrational Spectroscopy for Structural and Electronic Insights

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These modes are quantized and correspond to the stretching, bending, and twisting of chemical bonds. Since the frequencies of these vibrations are highly dependent on the bond strength and the mass of the atoms involved, vibrational spectra serve as a unique "fingerprint" for a molecule, confirming the presence of specific functional groups and providing insights into molecular structure and bonding.

While detailed experimental IR spectra for 2,4,7-trinitro-9,10-phenanthrenedione are not widely available in the literature, the expected characteristic absorption bands can be predicted based on its known functional groups. An analysis of its structure would anticipate strong and distinct peaks corresponding to the following vibrations:

Carbonyl (C=O) Stretching: The quinone moiety would exhibit intense absorption bands typically in the region of 1660-1700 cm⁻¹. The exact position would be influenced by the electronic effects of the aromatic system and the nitro groups.

Nitro (NO₂) Group Stretching: Two characteristic and strong bands are expected for the nitro groups. The asymmetric stretching vibration (ν_as_(NO₂)) typically appears in the 1500-1560 cm⁻¹ range, while the symmetric stretching vibration (ν_s_(NO₂)) is found between 1335-1370 cm⁻¹. The presence of three NO₂ groups may lead to complex or broadened absorptions in these regions.

Aromatic C=C Stretching: Multiple bands of varying intensity would be present in the 1450-1600 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon bonds within the phenanthrene aromatic framework.

Aromatic C-H Stretching: These vibrations would give rise to weaker bands above 3000 cm⁻¹.

Confirmation of these frequencies through experimental data is essential for a complete vibrational characterization of the molecule.

Raman spectroscopy provides information complementary to IR spectroscopy. A vibrational mode is Raman active if it involves a change in the polarizability of the molecule. For a molecule like 2,4,7-trinitro-9,10-phenanthrenedione, the symmetric vibrations of the aromatic rings and the symmetric stretch of the nitro groups are expected to be particularly strong in the Raman spectrum.

Specific experimental Raman or SERS studies on 2,4,7-trinitro-9,10-phenanthrenedione are not prominently featured in the reviewed scientific literature. However, the application of these techniques would be highly valuable. Surface-Enhanced Raman Scattering (SERS), in particular, could offer significant advantages. SERS involves adsorbing the analyte onto a nanostructured metal surface (typically silver or gold), which can enhance the Raman signal by many orders of magnitude. This enhancement would be particularly useful for:

Detecting trace quantities of the compound.

Studying the molecule's interaction with metal surfaces.

Probing the electronic changes within the molecule upon formation of charge-transfer complexes, as the charge-transfer transitions can couple with the plasmon resonance of the SERS substrate, leading to selective enhancement of certain vibrational modes.

A combined theoretical and experimental Raman and SERS investigation would provide a deeper understanding of the vibrational and electronic properties of this complex nitroaromatic quinone.

Correlating Vibrational Frequencies with Charge Transfer Phenomena

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of 2,4,7-trinitro-9,10-phenanthrenedione and understanding the influence of its electron-withdrawing nitro groups. The presence of these nitro groups introduces distinct vibrational modes that are sensitive to the electronic environment within the molecule.

The strong electron-withdrawing nature of the three nitro groups, coupled with the electron-accepting character of the dione (B5365651) system, facilitates intramolecular charge transfer (ICT). This phenomenon involves the redistribution of electron density from the phenanthrene aromatic system to the nitro and dione moieties upon excitation. Changes in the vibrational frequencies of specific bonds, particularly the C=O and N-O stretching modes, can be correlated with the extent of this charge transfer. For instance, a shift to lower wavenumbers for the carbonyl stretching frequency would indicate a weakening of the C=O bond, suggesting an increase in electron density in the antibonding orbitals resulting from charge transfer.

Detailed research findings on the vibrational spectra of 2,4,7-trinitro-9,10-phenanthrenedione are not extensively available in the public domain. However, based on related nitroaromatic compounds, the characteristic vibrational frequencies can be predicted.

Table 1: Predicted Characteristic Infrared Vibrational Frequencies for 2,4,7-Trinitro-9,10-phenanthrenedione

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretching | 1530 - 1560 |

| Nitro (NO₂) | Symmetric Stretching | 1340 - 1370 |

| Carbonyl (C=O) | Stretching | 1670 - 1690 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Aromatic C-H | Stretching | 3000 - 3100 |

Note: These are predicted values based on typical ranges for the functional groups in a highly conjugated and electron-deficient system. Actual experimental values may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise connectivity and chemical environment of atoms in the solution state. For 2,4,7-trinitro-9,10-phenanthrenedione, ¹H and ¹³C NMR would provide definitive evidence for the substitution pattern and the electronic impact of the nitro groups on the aromatic backbone.

The ¹H NMR spectrum is expected to show signals in the aromatic region, with chemical shifts significantly downfield due to the strong deshielding effect of the three nitro groups and the dione functionality. The coupling patterns between the remaining aromatic protons would be crucial for confirming their relative positions (1, 3, 5, 6, and 8).

Similarly, the ¹³C NMR spectrum would reveal distinct signals for each carbon atom in the molecule. The carbonyl carbons of the dione are expected to resonate at very low field (typically >180 ppm). The aromatic carbons bonded to the nitro groups would also experience significant downfield shifts.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,4,7-Trinitro-9,10-phenanthrenedione

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | ~8.5 - 8.8 | ~125 - 130 |

| C2 | - | ~150 - 155 (NO₂) |

| C3 | ~8.8 - 9.1 | ~120 - 125 |

| C4 | - | ~148 - 153 (NO₂) |

| C5 | ~9.0 - 9.3 | ~128 - 133 |

| C6 | ~8.7 - 9.0 | ~124 - 129 |

| C7 | - | ~152 - 157 (NO₂) |

| C8 | ~8.6 - 8.9 | ~122 - 127 |

| C9 | - | >180 (C=O) |

| C10 | - | >180 (C=O) |

| C4a | - | ~130 - 135 |

| C4b | - | ~132 - 137 |

| C8a | - | ~135 - 140 |

| C10a | - | ~133 - 138 |

Note: These are estimated chemical shift ranges based on computational models and data from analogous compounds. The exact values are dependent on the solvent and experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of 2,4,7-trinitro-9,10-phenanthrenedione is expected to be complex, with multiple absorption bands corresponding to different electronic excitations.

The presence of the extended π-conjugated system of the phenanthrene core, along with the carbonyl chromophores and the nitro groups, gives rise to various possible transitions. These include π → π* transitions within the aromatic system and n → π* transitions associated with the carbonyl groups. The strong intramolecular charge transfer character of the molecule is also expected to result in a distinct, lower-energy absorption band that extends into the visible region, likely imparting a yellowish color to the compound.

The electron-withdrawing nitro groups are known to cause a bathochromic (red) shift in the absorption maxima of aromatic compounds. Therefore, the λmax values for 2,4,7-trinitro-9,10-phenanthrenedione are anticipated to be at longer wavelengths compared to the unsubstituted 9,10-phenanthrenedione.

Table 3: Anticipated Electronic Transitions and Absorption Maxima for 2,4,7-Trinitro-9,10-phenanthrenedione

| Transition Type | Chromophore | Expected λmax Range (nm) |

| π → π | Aromatic System | 250 - 350 |

| n → π | Carbonyl Groups | 380 - 450 |

| Intramolecular Charge Transfer (ICT) | Donor (Aromatic Ring) → Acceptor (NO₂/C=O) | 400 - 500 |

Note: These are generalized predictions. The actual absorption maxima and their intensities would need to be determined experimentally.

Exploration of Advanced Applications and Future Research Frontiers for 2,4,7 Trinitro 9,10 Phenanthrenedione

Potential in Organic Electronic Devices

The development of high-performance organic electronic devices is contingent on the design and synthesis of novel materials with tailored electronic properties. 2,4,7-Trinitro-9,10-phenanthrenedione emerges as a promising candidate in this domain, primarily owing to its strong electron-accepting nature.

Applications in Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are fundamental components of modern flexible electronics. The performance of these devices is critically dependent on the charge carrier mobility of the organic semiconductor used. While p-type (hole-transporting) organic semiconductors are abundant, the development of high-performance n-type (electron-transporting) materials remains a challenge.

The electron-deficient character of 2,4,7-trinitro-9,10-phenanthrenedione, a consequence of its three nitro groups and dione (B5365651) functionality, makes it a strong candidate for an n-type semiconductor in OFETs. The introduction of such powerful electron-withdrawing groups significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating efficient electron injection and transport. Although specific experimental data on the electron mobility of 2,4,7-trinitro-9,10-phenanthrenedione in OFETs is not yet widely reported, its structural analogues and other nitrated polycyclic aromatic hydrocarbons have demonstrated n-type behavior. The planar structure of the phenanthrenequinone (B147406) core is also conducive to ordered molecular packing in the solid state, a crucial factor for efficient charge transport.

Future research is anticipated to focus on the fabrication and characterization of OFETs incorporating 2,4,7-trinitro-9,10-phenanthrenedione as the active layer. Key performance metrics, such as electron mobility and on/off ratio, will be crucial in evaluating its practical utility.

Integration into Organic Photovoltaics (OPVs)

Organic photovoltaics (OPVs) offer a lightweight and flexible alternative to conventional silicon-based solar cells. The core of an OPV device is the bulk heterojunction (BHJ), a blend of an electron donor and an electron acceptor material. The efficiency of these devices is intrinsically linked to the properties of both components.

Given its strong electron-accepting capabilities, 2,4,7-trinitro-9,10-phenanthrenedione is a potential acceptor material in OPV devices. The energy levels of its frontier molecular orbitals, particularly the LUMO, are expected to be well-aligned with the Highest Occupied Molecular Orbital (HOMO) of various common donor polymers and small molecules. This alignment is essential for efficient exciton (B1674681) dissociation at the donor-acceptor interface. While specific power conversion efficiencies for OPVs utilizing this compound are not yet documented in mainstream literature, the exploration of novel non-fullerene acceptors is a vibrant area of research, and 2,4,7-trinitro-9,10-phenanthrenedione fits the profile of a promising candidate.

| Parameter | Expected Trend for 2,4,7-Trinitro-9,10-phenanthrenedione Based OPVs |

|---|---|

| Open-Circuit Voltage (Voc) | Potentially high due to the low-lying LUMO of the acceptor. |

| Short-Circuit Current (Jsc) | Dependent on the absorption spectrum and morphology of the blend. |

| Fill Factor (FF) | Influenced by charge transport properties and blend morphology. |

| Power Conversion Efficiency (PCE) | Requires experimental determination. |

Role as an Electron Acceptor in Device Performance

The performance of organic electronic devices is fundamentally governed by the efficiency of charge generation, separation, and transport. In this context, the role of an electron acceptor is paramount. 2,4,7-Trinitro-9,10-phenanthrenedione's potent electron-accepting nature stems from the synergistic effect of the quinone structure and the three nitro groups, which are strong electron-withdrawing moieties.

Theoretical studies on related nitrated phenanthrenequinone derivatives have shown that the degree of charge transfer in the ground state can be significant, indicating the formation of stable CT complexes. nih.gov This property is also crucial for its potential application in OFETs, where controlled charge transfer can be used to dope (B7801613) the semiconductor layer and modulate its conductivity.

Development in Chemical Sensing Platforms

The ability of 2,4,7-trinitro-9,10-phenanthrenedione to form distinct charge-transfer complexes with electron-rich molecules provides a strong basis for its application in chemical sensing.

Molecular Interaction Mechanisms for Analyte Detection

The primary mechanism for analyte detection using 2,4,7-trinitro-9,10-phenanthrenedione is based on the formation of charge-transfer complexes. When the electron-deficient phenanthrenequinone core interacts with an electron-rich analyte (the donor), a new molecular entity is formed with unique optical and electronic properties.

This interaction typically leads to the appearance of a new absorption band in the visible or near-infrared region of the electromagnetic spectrum, which is characteristic of the charge-transfer complex. The color change associated with this new absorption band can be used for colorimetric sensing. Furthermore, the formation of the CT complex can also lead to changes in fluorescence (quenching or enhancement) or electrical conductivity, providing avenues for fluorometric or conductometric sensing, respectively.

The selectivity of such a sensor would be determined by the specific molecular recognition between the phenanthrenequinone derivative and the target analyte. By modifying the structure of the phenanthrenequinone, it may be possible to tune its selectivity towards specific classes of analytes, such as polycyclic aromatic hydrocarbons (PAHs), anilines, or phenols.

| Sensing Modality | Principle of Detection | Potential Analytes |

|---|---|---|

| Colorimetric | Formation of a colored charge-transfer complex. | Electron-rich aromatic compounds. |

| Fluorometric | Changes in fluorescence upon complexation. | PAHs, aromatic amines. |

| Conductometric | Alteration of electrical conductivity upon analyte binding. | Volatile organic compounds (VOCs). |

Significance in Materials Science Research

In the broader context of materials science, 2,4,7-trinitro-9,10-phenanthrenedione represents a versatile building block for the creation of novel functional materials. Its significance lies in its tunable electronic properties and its ability to participate in non-covalent interactions to form supramolecular assemblies.

The presence of multiple nitro groups not only enhances its electron-accepting character but also provides sites for further chemical modification. This allows for the synthesis of a library of derivatives with fine-tuned electronic and physical properties. For instance, the nitro groups can be reduced to amino groups, opening up pathways to new polymeric structures or coordination complexes.

The formation of charge-transfer complexes is a key strategy in the design of organic conductors and magnetic materials. By co-crystallizing 2,4,7-trinitro-9,10-phenanthrenedione with suitable electron donors, it may be possible to create materials with interesting solid-state properties, such as high electrical conductivity or unique magnetic behavior. The crystal structure of the complex of 2,4,7-trinitro-9,10-phenanthrenedione with 9-methyl-9H-carbazole, for example, reveals a stacked arrangement of donor and acceptor molecules, which is a prerequisite for efficient charge transport. researchgate.net

The exploration of this compound in the synthesis of porous organic frameworks (POFs) or metal-organic frameworks (MOFs) could also lead to materials with applications in gas storage, separation, and catalysis. The rigid and planar structure of the phenanthrenequinone core, combined with the potential for strong intermolecular interactions, makes it an attractive component for the construction of robust and functional porous materials.

Design of Novel π-Conjugated Systems

The inherent structure of 2,4,7-trinitro-9,10-phenanthrenedione makes it a valuable building block for the design of novel π-conjugated systems. The phenanthrenedione core provides a rigid, planar, and electron-rich aromatic scaffold, while the three nitro groups act as powerful electron-withdrawing substituents. This combination creates a strong electron-acceptor character. By chemically modifying this molecule or incorporating it into larger polymeric or supramolecular structures, researchers can engineer materials with tailored electronic and optical properties. The ability to act as an electron acceptor is fundamental in creating materials for organic electronics, where the interaction between electron-donating and electron-accepting components dictates the material's function.

Contribution to Charge Transport Materials

2,4,7-Trinitro-9,10-phenanthrenedione and its derivatives have shown significant potential for use in charge transport materials, which are essential for electronic devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Its utility stems from its capacity to form charge-transfer (CT) complexes. These complexes arise from the interaction between an electron-donating molecule and an electron-accepting molecule, such as 2,4,7-trinitro-9,10-phenanthrenedione.

In the solid state, these CT complexes can self-assemble into ordered structures, often forming segregated stacks of donor and acceptor molecules. This stacked arrangement facilitates the transport of charge carriers (electrons or holes) through the material. For instance, the crystal structure of the complex formed between 2,4,7-trinitro-9,10-phenanthrenedione and the electron donor 9-methyl-9H-carbazole has been elucidated through X-ray diffraction analysis. researchgate.net In this complex, the donor and acceptor molecules arrange in parallel stacks of a mixed {-D-A-D-A-}∞ type, with average interplanar distances of 3.29 and 3.35 Å. researchgate.net Such organized stacking is crucial for efficient charge transport. Even a small degree of charge transfer in the ground state can be sufficient for materials to exhibit conducting properties. mdpi.com

Furthermore, derivatives of the closely related compound 2,4,7-trinitrofluorenone, which can be synthesized from 2,4,7-trinitro-9,10-phenanthrenedione, have been explicitly identified as new electron transport materials. rsc.org

Table 1: Crystallographic Data of the 2,4,7-Trinitro-9,10-phenanthrenedione and 9-methyl-9H-carbazole Complex

| Parameter | Value | Reference |

|---|---|---|

| Stacking Type | {-D-A-D-A-}∞ mixed | researchgate.net |

| Average Interplanar Distance 1 | 3.29 Å | researchgate.net |

| Average Interplanar Distance 2 | 3.35 Å | researchgate.net |

Utilization in Advanced Chemical Synthesis (as a Precursor or Reagent)

2,4,7-Trinitro-9,10-phenanthrenedione serves as a versatile precursor in advanced organic synthesis for creating more complex and functionally diverse molecules. Its reactivity allows for transformations that modify its core structure, leading to compounds with different properties and applications.

One of the most significant documented reactions is a benzilic acid-type rearrangement. When heated in a polar aprotic solvent in the presence of a metal salt like copper(I) chloride (CuCl), 2,4,7-trinitro-9,10-phenanthrenedione undergoes a ring contraction to form 2,4,7-trinitrofluorenone. researchgate.net This reaction is a key method for converting the phenanthrenequinone framework into a fluorenone core, which is another important structural motif in materials science. researchgate.net

Another synthetic application involves its reaction with CuCl in aqueous dimethylformamide or dimethyl sulfoxide (B87167) at room temperature. This process, followed by acidification, yields a stable red complex of 2,4,7-trinitro-9,10-dihydroxyphenanthrene, demonstrating the reactivity of the quinone carbonyl groups. researchgate.net

Table 2: Key Synthetic Transformations of 2,4,7-Trinitro-9,10-phenanthrenedione

| Reaction Type | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Benzilic Acid Rearrangement | Heat, polar aprotic solvent, CuCl | 2,4,7-Trinitrofluorenone | researchgate.net |

Fundamental Studies on Molecular Recognition and Host-Guest Chemistry

The electron-deficient aromatic surface and the presence of oxygen atoms make 2,4,7-trinitro-9,10-phenanthrenedione an excellent candidate for fundamental studies in molecular recognition and host-guest chemistry. It can act as a "host" molecule, selectively binding with electron-rich "guest" molecules through non-covalent interactions.

The primary interactions driving this recognition are π-π stacking and hydrogen bonding. The formation of a well-defined 1:1 charge-transfer complex with 9-methyl-9H-carbazole is a clear example of this phenomenon. researchgate.net In the crystal structure of this host-guest system, the molecules are held together not only by the stacking of their aromatic planes but also by weak C-H···O intermolecular hydrogen bonds, with bond lengths ranging from 2.42 to 2.69 Å. researchgate.net These specific, directional interactions are the basis of molecular recognition.

By studying how 2,4,7-trinitro-9,10-phenanthrenedione interacts with various guest molecules, researchers can gain fundamental insights into the nature of intermolecular forces that govern self-assembly and the formation of supramolecular structures. These studies are crucial for the rational design of complex functional materials and systems.

Q & A

Q. What are the optimal synthetic routes for 2,4,7-trinitro-9,10-phenanthrenedione, and how can reaction yields be maximized?

Methodological Answer: Synthesis typically involves nitration and oxidation steps. For nitro-substituted derivatives like 2,7-dibromo-9,10-phenanthrenedione, bromination precedes nitration to direct substituent positions. Reaction optimization includes:

- Catalyst selection : Use Lewis acids (e.g., FeCl₃) to enhance nitration regioselectivity .

- Temperature control : Maintain 60–80°C to avoid decomposition of nitro intermediates .

- Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic precursors .

Reported yields for dibromo derivatives reach 70–72% under optimized conditions .

Q. Which spectroscopic techniques are most effective for characterizing nitro-substituted phenanthrenediones?

Methodological Answer: A multi-technique approach is critical:

- UV/Vis spectroscopy : Identifies π→π* transitions; nitro groups redshift absorption maxima (e.g., λₘₐₐ ≈ 350–400 nm in acetonitrile) .

- IR spectroscopy : Detects nitro stretching vibrations (asymmetric NO₂ at ~1520 cm⁻¹, symmetric at ~1350 cm⁻¹) .

- Gas Chromatography (GC) : Non-polar columns (e.g., DB-5) resolve derivatives using retention indices (e.g., Kovats RI = 2100–2300) .

- Mass spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 315 for C₁₃H₅N₃O₇) confirm stoichiometry .

Q. How do substituent positions affect the photophysical properties of 2,4,7-trinitro-9,10-phenanthrenedione?

Methodological Answer: Nitro groups at ortho/para positions enhance electron-withdrawing effects, altering:

- Electron density : Reduced in the aromatic core, increasing redox activity .

- Fluorescence quenching : Nitro groups at C-2 and C-7 suppress emission due to intersystem crossing .

Comparative studies with mono-nitro derivatives (e.g., 9-nitrophenanthrene) show 2,4,7-trinitro substitution reduces quantum yield by >90% .

Advanced Research Questions

Q. What computational methods are recommended for modeling the electronic structure of nitro-substituted phenanthrenediones?

Methodological Answer:

- Density Functional Theory (DFT) : Use B3LYP/6-311G(d,p) to calculate HOMO-LUMO gaps and charge distribution. Studies show nitro groups lower LUMO energy (~-2.5 eV), enhancing electron-accepting capacity .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., toluene) to predict solubility trends .

- TD-DFT : Correlates UV/Vis spectra with electronic transitions; accuracy within ±10 nm of experimental data .

Q. How can crystallographic data resolve structural ambiguities in nitro-substituted derivatives?

Methodological Answer:

Q. What strategies address discrepancies in reported spectroscopic data for this compound?

Methodological Answer:

- Cross-validation : Compare GC retention indices (e.g., DB-5 vs. HP-1 columns) to rule out column-specific artifacts .

- Sample purity : Use HPLC (C18 column, acetonitrile/water gradient) to isolate impurities affecting UV/Vis and IR .

- Reference standards : Calibrate instruments with NIST-traceable standards (e.g., 9-nitrophenanthrene) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.